Lenampicillin-d5 Hydrochloride
Description
Lenampicillin-d5 Hydrochloride is a deuterium-labeled derivative of Lenampicillin Hydrochloride, a prodrug of the β-lactam antibiotic ampicillin. The parent compound, Lenampicillin Hydrochloride, is synthesized as the hydrochloride salt of ampicillin methyloxodioxolenylmethyl ester. It is described as a white to light yellowish-white powder with high solubility in water, methanol, ethanol (95%), and N,N-dimethylformamide (DMF) . Its potency is quantified as 653–709 mg (as ampicillin equivalent) per mg on an anhydrous basis, adjusted for residual solvents .
The deuterated form, this compound (CAS: 1356905-44-6), incorporates five deuterium atoms (D5) into its molecular structure (C21H18D5N3O7S) . Deuterated compounds are frequently utilized in pharmacokinetic and metabolic studies due to the kinetic isotope effect, which can enhance metabolic stability and prolong half-life.
Properties
CAS No. |
1356847-85-2 |
|---|---|
Molecular Formula |
C₂₁H₁₉D₅ClN₃O₇S |
Molecular Weight |
502.98 |
Synonyms |
(2S,5R,6R)-6-[[(2R)-Amino(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester Hydrochloride; KB 1585-d5; KBT 1585-d5; Takacillin-d5; Varacillin-d5; _x000B_[2S-[2α,5α,6β |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenampicillin-d5 Hydrochloride involves the incorporation of deuterium atoms into the phenyl ring of Lenampicillin. The general synthetic route includes the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Formation of Deuterated Phenylacetic Acid: Deuterated benzene undergoes a Friedel-Crafts acylation reaction with chloroacetic acid to form deuterated phenylacetic acid.
Synthesis of Deuterated Ampicillin: Deuterated phenylacetic acid is then reacted with 6-aminopenicillanic acid to form deuterated ampicillin.
Esterification: The final step involves the esterification of deuterated ampicillin with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol to produce Lenampicillin-d5, which is then converted to its hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of benzene using specialized reactors.
Automated Synthesis: Automated systems for the synthesis of deuterated phenylacetic acid and deuterated ampicillin.
Purification: High-performance liquid chromatography (HPLC) and crystallization techniques are used to purify the final product
Chemical Reactions Analysis
Types of Reactions
Lenampicillin-d5 Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in Lenampicillin-d5 can be hydrolyzed to release deuterated ampicillin.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the beta-lactam ring.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions
Major Products
Hydrolysis: Deuterated ampicillin and (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol.
Oxidation: Oxidized derivatives of Lenampicillin-d5.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Lenampicillin-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Used to investigate the metabolic pathways and mechanisms of action of antibiotics.
Medical Research: Helps in the development of new antibiotics and understanding bacterial resistance mechanisms .
Mechanism of Action
Lenampicillin-d5 Hydrochloride, like its non-deuterated counterpart, is a prodrug that is converted to ampicillin in the body. Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. By inhibiting these enzymes, ampicillin causes cell lysis and death of the bacterium .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Deuterium’s Impact: Theoretical advantages include enhanced metabolic stability and extended half-life due to C-D bond strength .
- Regulatory Guidelines : EMA and CHMP emphasize rigorous similarity assessments for deuterated drugs, requiring comparative data on quality, efficacy, and safety . Lenampicillin-d5 HCl’s status as a research tool likely exempts it from therapeutic approval processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
